Cas no 41658-60-0 (H-His-Asp-Oh)

H-His-Asp-Oh 化学的及び物理的性質
名前と識別子
-
- L-Aspartic acid,L-histidyl-
- H-His-Asp-OH
- L-HIS-L-ASP
- (S)-2-((S)-2-Hydrazinyl-3-(1H-iMidazol-4-yl)propanaMido)propanoic acid
- HIS-ALA
- histidinoalanine
- histidylalanine
- histidylaspartic acid
- L-HIS-ALA
- L-His-L-Ala
- L-HISTIDYL-L-ALANINE
- N-histidyl-aspartic acid
- N-L-HISTIDINE-L-ALANYL
- Q27144248
- His-Asp
- Histidinylaspartate
- Histidine Aspartate dipeptide
- HY-P4598
- D81940
- Histidine-Aspartate dipeptide
- MFCD00237980
- BS-49323
- histidylaspartate
- CHEBI:73925
- Histidyl-aspartic acid
- 41658-60-0
- Histidinyl-Aspartate
- (S)-2-((S)-2-Amino-3-(1H-imidazol-4-yl)Propanamido)succinic acid
- L-histidyl-L-aspartic acid
- L-Histidinyl-L-Aspartate
- CS-0655375
- (2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]butanedioic acid
- HD dipeptide
- H-D Dipeptide
- Histidine-aspartic acid dipeptide
- N-L-Histidyl-L-aspartic acid
- Histidinyl-aspartic acid
- N-Histidinylaspartic acid
- N-Histidinylaspartate
- L-Histidyl-L-aspartate
- L-Histidinyl-L-aspartic acid
- N-L-Histidyl-L-aspartate
- Histidine aspartic acid dipeptide
- MDCTVRUPVLZSPG-BQBZGAKWSA-N
- N-Histidylaspartate
- Histidinylaspartic acid
- N-Histidylaspartic acid
- Histidyl-aspartate
- DA-64156
- (2S)-2-(((2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl)amino)butanedioic acid
- N-L-Histidinyl-L-aspartic acid
- N-L-Histidinyl-L-aspartate
- H-His-Asp-Oh
-
- MDL: MFCD00237980
- インチ: InChI=1S/C10H14N4O5/c11-6(1-5-3-12-4-13-5)9(17)14-7(10(18)19)2-8(15)16/h3-4,6-7H,1-2,11H2,(H,12,13)(H,14,17)(H,15,16)(H,18,19)/t6-,7-/m0/s1
- InChIKey: MDCTVRUPVLZSPG-BQBZGAKWSA-N
- ほほえんだ: O=C(O)C[C@@H](C(O)=O)NC([C@@H](N)CC1=CN=CN1)=O
計算された属性
- せいみつぶんしりょう: 270.096
- どういたいしつりょう: 270.096
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 9
- 重原子数: 19
- 回転可能化学結合数: 8
- 複雑さ: 362
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 158A^2
- 疎水性パラメータ計算基準値(XlogP): -4.4
じっけんとくせい
- LogP: -6.79
H-His-Asp-Oh 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB476648-250 mg |
H-His-Asp-OH; . |
41658-60-0 | 250MG |
€284.00 | 2023-07-18 | ||
TRC | A387303-50mg |
H-His-Asp-Oh |
41658-60-0 | 50mg |
$ 185.00 | 2022-06-08 | ||
eNovation Chemicals LLC | Y1248720-250mg |
H-HIS-ASP-OH |
41658-60-0 | 97% | 250mg |
$160 | 2023-09-04 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S932279-100mg |
(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]butanedioic acid |
41658-60-0 | 97% | 100mg |
¥400.50 | 2022-09-28 | |
abcr | AB476648-250mg |
H-His-Asp-OH; . |
41658-60-0 | 250mg |
€300.40 | 2025-02-14 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H74360-250mg |
H-His-Asp-OH |
41658-60-0 | 97% | 250mg |
¥799.0 | 2024-07-19 | |
eNovation Chemicals LLC | Y1248720-100mg |
H-HIS-ASP-OH |
41658-60-0 | 97% | 100mg |
$120 | 2024-06-06 | |
Ambeed | A497083-250mg |
L-Histidyl-L-aspartic acid |
41658-60-0 | 97% | 250mg |
$114.0 | 2025-02-20 | |
abcr | AB476648-1 g |
H-His-Asp-OH; . |
41658-60-0 | 1g |
€752.00 | 2023-07-18 | ||
Ambeed | A497083-100mg |
L-Histidyl-L-aspartic acid |
41658-60-0 | 97% | 100mg |
$68.0 | 2025-02-20 |
H-His-Asp-Oh 関連文献
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Tu??e ütnier,Nihan ?elebi-?l?üm Catal. Sci. Technol. 2023 13 329
-
Yan Qiao,Bin Chen,Yangyang Yang,Xin Wang,Yufang Xu,Honglin Li Dalton Trans. 2016 45 1310
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3. Distinct chemical factors in hydrolytic reactions catalyzed by metalloenzymes and metal complexesLeonardo F. Serafim,Vindi M. Jayasinghe-Arachchige,Lukun Wang,Parth Rathee,Jiawen Yang,Sreerag Moorkkannur N.,Rajeev Prabhakar Chem. Commun. 2023 59 8911
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4. Total synthesis of urogastrone (human epidermal growth factor, h-EGF). Part 1. Synthesis of the fully protected urogastroneMasahiro Neya,Daijiro Hagiwara,Yoshio Miyazaki,Takashi Nakamura,Keiji Hemmi,Masashi Hashimoto J. Chem. Soc. Perkin Trans. 1 1989 2187
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5. A survey of state-of-the-art surface chemistries to minimize fouling from human and animal biofluidsChristophe Blaszykowski,Sonia Sheikh,Michael Thompson Biomater. Sci. 2015 3 1335
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6. Synthesis and catalytic properties of the pentapeptide, Thr-Ala-Cys-His-AspI. Photaki,V. Bardakos,A. W. Lake,G. Lowe J. Chem. Soc. C 1968 1860
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Vladislav Victorovich Khrustalev,Tatyana Aleksandrovna Khrustaleva,Victor Vitoldovich Poboinev,Carolina Igorevna Karchevskaya,Elizaveta Aleksandrovna Shablovskaya,Tatyana Germanovna Terechova Metallomics 2019 11 1743
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N. M. F. S. A. Cerqueira,H. Moorthy,P. A. Fernandes,M. J. Ramos Phys. Chem. Chem. Phys. 2017 19 12343
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I. Photaki,V. Bardakos Chem. Commun. (London) 1967 275
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Salvador Blasco,Bego?a Verdejo,Carla Bazzicalupi,Antonio Bianchi,Claudia Giorgi,Concepción Soriano,Enrique García-Espa?a Org. Biomol. Chem. 2015 13 843
H-His-Asp-Ohに関する追加情報
L-Aspartic Acid, L-Histidyl: A Comprehensive Overview
L-Aspartic Acid, L-Histidyl is a compound with the CAS number 41658-60-0, which represents a significant molecule in the field of biochemistry and molecular biology. This compound is a derivative of L-aspartic acid, a non-essential amino acid that plays a crucial role in various biochemical processes, including nitrogen metabolism and the synthesis of other amino acids. The addition of the L-histidyl group introduces unique properties and functionalities to this molecule, making it a subject of interest in both academic research and industrial applications.
Recent advancements in the study of L-aspartic acid, L-histidyl have shed light on its potential applications in the fields of nutrition, pharmaceuticals, and biotechnology. For instance, researchers have explored its role in enhancing nitrogen retention in athletes and individuals with specific dietary needs. This compound has also been investigated for its potential as a precursor in the synthesis of bioactive molecules, such as peptides and proteins.
The structural properties of L-aspartic acid, L-histidyl are critical to understanding its functionality. The molecule consists of an L-aspartic acid backbone with a side chain containing an L-histidyl group. This structure allows for hydrogen bonding and other intermolecular interactions, which are essential for its biological activity. The stereochemistry of the molecule is also significant, as it determines its solubility, stability, and reactivity under various conditions.
One of the most promising areas of research involving L-aspartic acid, L-histidyl is its application in nutraceuticals. Studies have shown that this compound can improve nitrogen retention in the body, which is particularly beneficial for individuals engaged in high-intensity physical activities or those recovering from injuries. Additionally, its role as a precursor in amino acid metabolism makes it a valuable component in dietary supplements aimed at enhancing muscle recovery and performance.
Another area of interest is the potential use of L-aspartic acid, L-histidyl in pharmaceutical development. Researchers are exploring its ability to act as a carrier or delivery system for bioactive compounds. The molecule's unique properties make it an ideal candidate for encapsulating drugs or delivering them to specific target sites within the body. This could lead to more efficient drug delivery systems with reduced side effects.
From a biochemical perspective, L-aspartic acid, L-histidyl has been studied for its role in enzyme catalysis and metabolic pathways. Its ability to act as a coenzyme or substrate in various enzymatic reactions highlights its importance in maintaining cellular homeostasis. Recent studies have also investigated its potential as an inhibitor or activator of key enzymes involved in metabolic disorders, such as diabetes and obesity.
In terms of industrial applications, L-aspartic acid, L-histidyl has been utilized in the production of flavor enhancers and food additives. Its ability to enhance umami taste makes it a valuable ingredient in the food industry. Moreover, advancements in fermentation technology have enabled large-scale production of this compound at competitive costs, further expanding its commercial viability.
Looking ahead, ongoing research into L-aspartic acid, L-histidyl is expected to uncover new therapeutic applications and improve existing ones. For instance, researchers are exploring its potential as an immunomodulator or anti-inflammatory agent. Additionally, advancements in synthetic biology are paving the way for more sustainable production methods, reducing reliance on traditional chemical synthesis techniques.
In conclusion, L-aspartic acid, L-histidyl (CAS No 41658-60-0) is a versatile compound with diverse applications across multiple fields. Its unique chemical properties and biological functions make it an invaluable tool in both academic research and industrial applications. As our understanding of this molecule continues to grow, so too will its potential to contribute to advancements in nutrition, medicine, and biotechnology.
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